molecular formula C7H4BrClFI B14086771 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene

1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene

Katalognummer: B14086771
Molekulargewicht: 349.36 g/mol
InChI-Schlüssel: QQSLERAAMVKACC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives. This compound is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring. The unique combination of these halogens makes it an interesting subject for various chemical reactions and applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene typically involves multi-step reactions starting from a suitable benzene derivative. One common method includes the bromomethylation of a pre-halogenated benzene ring. For instance, a benzene ring substituted with chlorine, fluorine, and iodine can undergo bromomethylation using paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to introduce the bromomethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the halogens can direct the incoming electrophile to specific positions on the ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) for nitration or sulfonation reactions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(Azidomethyl)-5-chloro-4-fluoro-2-iodobenzene.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene has several applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules. Its halogenated nature allows for selective functionalization and derivatization.

    Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, while the halogens on the benzene ring influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Bromomethyl)-4-chloro-2-fluorobenzene
  • 1-(Bromomethyl)-3-chloro-5-fluoro-2-iodobenzene
  • 1-(Bromomethyl)-2-chloro-4-fluoro-5-iodobenzene

Uniqueness: 1-(Bromomethyl)-5-chloro-4-fluoro-2-iodobenzene is unique due to its specific arrangement of halogens, which imparts distinct reactivity and selectivity in chemical reactions. The presence of multiple halogens allows for diverse functionalization strategies, making it a valuable compound in synthetic chemistry.

Eigenschaften

Molekularformel

C7H4BrClFI

Molekulargewicht

349.36 g/mol

IUPAC-Name

1-(bromomethyl)-5-chloro-4-fluoro-2-iodobenzene

InChI

InChI=1S/C7H4BrClFI/c8-3-4-1-5(9)6(10)2-7(4)11/h1-2H,3H2

InChI-Schlüssel

QQSLERAAMVKACC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Cl)F)I)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.